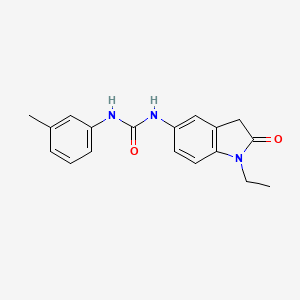

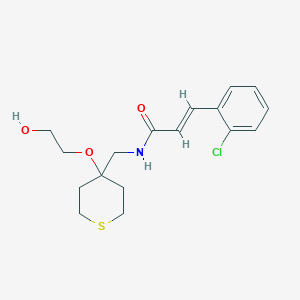

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea, also known as EOI, is a synthetic compound that has been extensively studied for its potential application in scientific research. This compound has shown promising results in various studies, which has led to increased interest in its synthesis, mechanism of action, and potential applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Characterization

A variety of derivatives related to 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea have been synthesized and characterized, revealing their potential in various fields of scientific research. For instance, the simple and efficient method for the synthesis of 1-((aryl)(2-oxoindolin-3-yl)methyl)urea derivatives offers a pathway to a range of compounds with possible applications in medicinal chemistry and materials science. These derivatives are prepared by combining 2-indolinone, aromatic aldehyde, and urea or thiourea in the presence of p-TsOH in ethanol, showcasing good yields and avoiding the use of chromatography (Yan, Lei, & Hu, 2014).

Antioxidant and Antitumor Potential

Several studies have explored the antioxidant and antitumor properties of compounds structurally related to 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea. Asymmetric bis-isatin derivatives containing the urea/thiourea moiety have shown moderate antioxidant activity, indicating potential therapeutic applications. These findings are complemented by computational analyses, which provide insights into the structure-activity relationships and the chemical reactivity of these compounds (Yakan et al., 2021).

Catalytic Applications and Environmental Impact

Research on the catalytic applications of urea derivatives, including those similar to 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea, has demonstrated their utility in various chemical processes. For example, urea has been identified as an efficient and reusable catalyst for the glycolysis of poly(ethylene terephthalate) wastes. This process highlights the role of hydrogen bonds in catalysis and presents an environmentally friendly approach to recycling plastic wastes (Wang et al., 2012).

Functionalization of Nanomaterials

The functionalization of carbon nanotubes (CNTs) with (3-oxoindolin-2-ylidene) urea derivatives has been investigated for its potential in cancer therapy. This approach aims to modify the biological properties of nanotubes, making them more suitable for use in medical applications, such as targeted cancer treatment. The study demonstrates the successful attachment of these urea derivatives to CNTs, paving the way for their application in chemotherapy, especially against gastric cancer (Heidari Keshel et al., 2013).

properties

IUPAC Name |

1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-3-21-16-8-7-15(10-13(16)11-17(21)22)20-18(23)19-14-6-4-5-12(2)9-14/h4-10H,3,11H2,1-2H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSIVNKEUNVSRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide](/img/structure/B2862121.png)

![(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2862124.png)

![4-(tert-butyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2862126.png)

![(4-methylpiperazino)[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B2862129.png)

![4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2862132.png)

![N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862134.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2862135.png)

![[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine](/img/structure/B2862136.png)

![N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2862142.png)